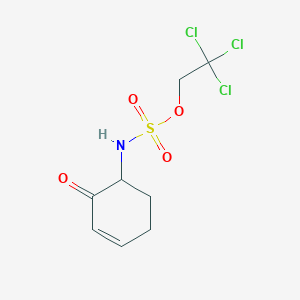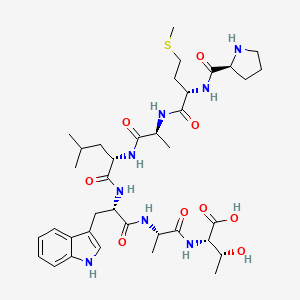
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a diethylamino group attached to a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine typically involves the reaction of diethylamine with a suitable precursor of the tetrahydropyridine ring. One common method involves the reduction of a pyridine derivative followed by alkylation with diethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into more saturated amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Saturated amines.
Substitution: Substituted tetrahydropyridines.
Applications De Recherche Scientifique
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This compound may also participate in signaling pathways by acting as an agonist or antagonist, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine
- N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)propan-1-amine
- N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)butan-1-amine
Uniqueness
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. Compared to its dimethyl and propyl analogs, the diethyl group provides a different steric and electronic environment, influencing its reactivity and interaction with molecular targets .
Propriétés
Numéro CAS |
920512-73-8 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
N,N-diethyl-2-(2,3,4,5-tetrahydropyridin-6-yl)ethanamine |
InChI |
InChI=1S/C11H22N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h3-10H2,1-2H3 |
Clé InChI |
PGEMWHYQZLARDQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1=NCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)

![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-](/img/structure/B14183213.png)
![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)

![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)


![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
